1-Boc-Oxindole-5-boronic acid, pinacol ester
Overview
Description
1-Boc-Oxindole-5-boronic acid, pinacol ester is a useful research compound. Its molecular formula is C19H26BNO5 and its molecular weight is 359.2. The purity is usually 95%.
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Mechanism of Action
Target of Action
Boronic acids and their derivatives are generally used in metal-catalyzed c-c bond formation reactions like the suzuki–miyaura reaction .
Mode of Action
The compound is a boronic ester, which is a key building block in organic synthesis . It is used in the Suzuki-Miyaura cross-coupling reaction, an important reaction in organic chemistry with applications in polymer science and in the fine chemicals and pharmaceutical industries . The boron moiety in the compound can be converted into a broad range of functional groups .
Biochemical Pathways
The compound is involved in the Suzuki-Miyaura cross-coupling reaction, which is a type of palladium-catalyzed cross-coupling reaction . This reaction is used to synthesize carbon-carbon bonds, a fundamental step in the synthesis of many organic compounds .
Pharmacokinetics
It’s important to note that the stability of boronic esters like this compound can pose challenges in terms of bioavailability .
Result of Action
The result of the compound’s action is the formation of carbon-carbon bonds via the Suzuki-Miyaura cross-coupling reaction . This is a crucial step in the synthesis of many organic compounds, including pharmaceuticals and polymers .
Action Environment
The compound is usually stable under normal conditions . The ph strongly influences the rate of the reaction, which is considerably accelerated at physiological ph . Therefore, care must be taken when considering these boronic pinacol esters for pharmacological purposes .
Properties
IUPAC Name |
tert-butyl 2-oxo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-indole-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26BNO5/c1-17(2,3)24-16(23)21-14-9-8-13(10-12(14)11-15(21)22)20-25-18(4,5)19(6,7)26-20/h8-10H,11H2,1-7H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COBKTUPAYDCBHU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N(C(=O)C3)C(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26BNO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501105101 | |
Record name | 1H-Indole-1-carboxylic acid, 2,3-dihydro-2-oxo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501105101 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2096332-45-3 | |
Record name | 1H-Indole-1-carboxylic acid, 2,3-dihydro-2-oxo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2096332-45-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Indole-1-carboxylic acid, 2,3-dihydro-2-oxo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501105101 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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